D-Homocitrulline is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. It is a structural analog of L-citrulline, differing only by an additional methylene group (-CH2-) in its side chain. [] This seemingly minor structural difference significantly alters its biological activity and metabolic fate compared to L-citrulline.
D-homocitrulline is found in biological systems as a metabolite of L-homoarginine, an uncommon amino acid with potential roles in cardiovascular health and nitric oxide metabolism. [, ]
While not a building block of proteins, D-homocitrulline serves as a valuable tool in scientific research. Its presence in biological samples can be indicative of specific metabolic processes or disease states. [, ] Additionally, its unique properties make it useful in various biochemical and pharmacological investigations. [, , , , ]
D-Homocitrulline can be derived from the enzymatic conversion of L-lysine and is often found in biological systems as a product of protein modification processes, particularly carbamylation. It belongs to the class of amino acids and is categorized under non-standard amino acids due to its unique properties and functions compared to the standard twenty amino acids used in protein synthesis.
D-Homocitrulline can be synthesized via several methods, with enzymatic processes being the most notable. One common approach involves using L-lysine as a substrate, where it undergoes a series of enzymatic reactions to yield D-Homocitrulline.
D-Homocitrulline participates in various biochemical reactions, including:
The stability of D-Homocitrulline under physiological conditions allows it to participate effectively in these metabolic pathways without significant degradation.
The mechanism of action for D-Homocitrulline primarily involves its role as a substrate in metabolic pathways linked to nitrogen metabolism. It contributes to:
Data suggest that elevated levels of D-Homocitrulline may indicate disruptions in normal metabolic processes, particularly in patients with urea cycle disorders .
Relevant analyses indicate that D-Homocitrulline's reactivity is influenced by its functional groups, allowing it to engage in various biochemical interactions effectively .
D-Homocitrulline has several applications within scientific research:
D-Homocitrulline (Nε-carbamoyl-D-lysine) arises primarily through post-translational carbamylation, where cyanate (OCN−) reacts with lysine residues. This process occurs via two distinct pathways: enzymatic catalysis and spontaneous chemical reactions. In non-enzymatic carbamylation, urea decomposition generates cyanate ions, which covalently bind to lysine’s ε-amino group. The reaction kinetics favor alkaline pH and elevated temperatures, explaining its acceleration in pathological states like chronic inflammation or uremia [3] [9]. Notably, cyanate exhibits a 100-fold higher reactivity with free amino acids than with protein-bound lysines, acting as competitive inhibitors that shield proteins from modification [9].
Table 1: Mechanisms of D-Homocitrulline Formation
Mechanism Type | Catalyst/Context | Primary Reactants | Biological Significance |
---|---|---|---|
Non-enzymatic | Urea dissociation | Urea, lysine residues | Dominant in uremia; irreversible protein modification |
Non-enzymatic | Myeloperoxidase (MPO) system | Thiocyanate (SCN−), H2O2 | Links inflammation to carbamylation |
Enzymatic (putative) | Unknown enzymes | Carbamoyl phosphate? | Theoretical pathway; minimal experimental evidence |
In contrast, enzymatic routes remain poorly characterized. No mammalian enzymes directly catalyze homocitrulline formation, though bacterial transcarbamylases suggest evolutionary precedents. The absence of enzymatic regulation underscores the significance of non-enzymatic pathways in human disease [9] [10].
Myeloperoxidase (MPO), an enzyme abundant in neutrophil granules, drives homocitrulline synthesis during inflammation. MPO oxidizes thiocyanate (SCN−), derived from diet or smoking, yielding cyanate as a byproduct. At physiological thiocyanate concentrations (20–250 μM), MPO preferentially generates cyanate over hypochlorous acid (HOCl), diverting inflammation toward carbamylation [4]. Remarkably, thiocyanate scavenges HOCl at a 1:2.5 molar ratio, suppressing protein chlorination while promoting carbamylation [4].
Urea’s role is dualistic:
Table 2: Factors Influencing Homocitrulline Formation via MPO/Urea
Factor | Effect on Carbamylation | Pathophysiological Context |
---|---|---|
Thiocyanate (SCN−) | Increases cyanate yield | Smoking, dietary sources (e.g., cruciferous vegetables) |
Urea concentration | Linear increase in cyanate | Chronic kidney disease (CKD) |
pH > 7.0 | Accelerates urea dissociation | Inflammatory microenvironments |
Free amino acid depletion | Reduces cyanate scavenging | Malnutrition in CKD or aging |
In CKD patients, plasma cyanate reaches 140 nM (vs. 45 nM in healthy individuals), correlating with cardiovascular mortality [3] [9]. Therapeutic strategies targeting MPO (e.g., inhibitors) or urea reduction (e.g., enhanced dialysis) may mitigate carbamylation burden [4].
Homocitrulline and citrulline represent distinct post-translational modifications (PTMs) with converging immunological consequences:
Despite structural differences—homocitrulline adds a -CONH2 group to lysine, while citrulline replaces arginine’s guanidinium group with a ureido group—both PTMs:
Table 3: Contrasting Citrulline and Homocitrulline PTMs
Feature | Citrulline | Homocitrulline |
---|---|---|
Origin | PAD-mediated arginine conversion | Cyanate-mediated lysine modification |
Charge change | Neutralization (+ to 0) | Neutralization (+ to 0) |
Mass spectrometry signature | Intense y-ions from Cit-Zzz bonds | Weak/no diagnostic fragments |
Tissue distribution in RA | Higher in erosive synovium (3–4×) | Uniform across tissues |
Autoantibody target | Anti-CCP (RA-specific) | Anti-CarP (cross-reacts with citrulline) |
Molecular mimicry exacerbates their interplay: Antibodies against homocitrulline cross-react with citrullinated epitopes, amplifying joint inflammation in RA. In murine models, homocitrullinated peptides induce erosive arthritis and synergize with citrullinated antigens [2] [6] [7]. Tissue analyses confirm co-localization in RA joints, with citrulline predominating in erosive lesions (3× higher than non-erosive areas) [7]. Mass spectrometry distinguishes these PTMs via the "citrulline effect"—enhanced C-terminal fragmentation—while homocitrulline lacks diagnostic fragmentation patterns [5].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1